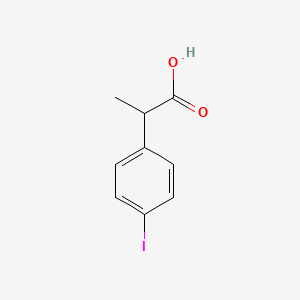

2-(4-Iodophenyl)propanoic acid

Vue d'ensemble

Description

2-(4-Iodophenyl)propanoic acid is a chemical compound that belongs to the family of arylpropanoic acids. It is characterized by the presence of an iodine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and physical properties. The compound is structurally related to various other arylpropanoic acids, some of which are known for their anti-inflammatory and analgesic activities, such as ibuprofen and ketoprofen .

Synthesis Analysis

The synthesis of compounds related to 2-(4-Iodophenyl)propanoic acid often involves multi-step reactions that may include condensation, reduction, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions such as the Kondakof condensation, Diels-Alder reaction, and reductive processes . Additionally, enantioselective syntheses have been reported, where control of stereochemistry is crucial for the biological activity of the compounds . The introduction of iodine into the phenyl ring can be achieved through various halogenation techniques, which are not explicitly detailed in the provided papers but are well-established in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-(4-Iodophenyl)propanoic acid and its derivatives can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. These techniques allow for the determination of the connectivity of atoms within the molecule and the identification of functional groups . X-ray crystallography can also be used to determine the crystal structure and stereochemistry of the compound, providing detailed insights into its three-dimensional conformation .

Chemical Reactions Analysis

Arylpropanoic acids can undergo various chemical reactions, including esterification, acid-catalyzed ring closure, and radical fragmentation. For example, the acid-catalyzed ring closure of a related compound, 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, leads to the formation of indanone derivatives . The presence of the iodine substituent in 2-(4-Iodophenyl)propanoic acid can facilitate further functionalization through metal-catalyzed coupling reactions, which are a cornerstone in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodophenyl)propanoic acid are influenced by the presence of the iodine atom. Iodine is a heavy and polarizable halogen, which can impact the compound's melting point, boiling point, and solubility. The electronic properties of the molecule, such as its absorption spectrum and electrochemical behavior, can be studied using ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry . Additionally, the compound's thermal stability can be assessed using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) . Liquid crystalline behavior and phase transitions can be characterized by Differential Scanning Calorimetry (DSC) and Polarizing Microscopy (POM), which may be relevant for derivatives of 2-(4-Iodophenyl)propanoic acid with long alkyl or alkoxy chains .

Applications De Recherche Scientifique

Enantioselective Syntheses

2-(4-Iodophenyl)propanoic acid plays a significant role in enantioselective syntheses. In one study, its utilization was demonstrated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen. The control of stereochemistry was achieved through methods like Sharpless epoxidation and catalytic hydrogenolysis, highlighting its importance in creating optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

Pharmaceutical Synthesis

The synthesis of pharmaceutical compounds often involves 2-(4-Iodophenyl)propanoic acid as a crucial intermediate. In research on carbohydrates, it was used as an acetal-protecting group for carbohydrate thioglycoside donors, showing strong beta-selectivity and aiding in the production of beta-rhamnopyranosides, a synthetically challenging class of compounds (Crich & Bowers, 2006).

Anti-Inflammatory Applications

In a study focusing on the leaves of Eucommia ulmoides Oliv., a compound structurally related to 2-(4-Iodophenyl)propanoic acid was isolated and tested for its anti-inflammatory effects. This study suggests the potential use of similar compounds in anti-inflammatory research (Ren et al., 2021).

Chromatography and Enantiorecognition

2-(4-Iodophenyl)propanoic acid is also significant in chromatography and enantiorecognition studies. Research on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids using high-speed countercurrent chromatography has been conducted. This study contributes to our understanding of how the substituent on the benzene ring affects enantiorecognition, which is crucial in pharmaceutical applications (Tong et al., 2016).

Renewable Building Blocks for Materials Science

In the field of materials science, 2-(4-Iodophenyl)propanoic acid-related compounds have been explored as renewable building blocks. One study utilized phloretic acid, a derivative, in the synthesis of benzoxazine end-capped molecules. This approach demonstrates the potential of using such compounds for developing sustainable materials (Trejo-Machin et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPXUPUAZGKDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)